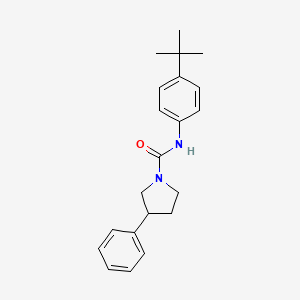

![molecular formula C21H16ClN3O3S2 B2604615 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide CAS No. 690245-92-2](/img/structure/B2604615.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized for various purposes, including as potential anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various processes such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . For example, the formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Applications De Recherche Scientifique

Antitumor Activities

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activities. These derivatives exhibited considerable anticancer activity against some cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015). Additionally, some novel sulfonamide derivatives demonstrated cytotoxic activity against breast and colon cancer cell lines, further underscoring the anticancer potential of benzothiazole-based compounds (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Activities

Benzothiazole and benzimidazole derivatives have been synthesized and investigated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Patel & Agravat, 2007), (Patel, Patel, & Patel, 2010).

Anticonvulsant Evaluation

The anticonvulsant potential of benzothiazole acetamide derivatives has been explored, with some compounds showing significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models in mice. This suggests their potential use in treating convulsions and related neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Computational Studies and Molecular Docking

Computational calculations and molecular docking studies have been conducted on benzothiazolinone acetamide analogs to evaluate their ligand-protein interactions and photovoltaic efficiency. These studies provide insights into the molecular basis of the biological activities of these compounds and their potential applications in drug development (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Orientations Futures

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide”, may continue to be studied for their potential applications, particularly in the field of medicinal chemistry . Their synthesis methods, molecular structures, and biological activities are areas of ongoing research .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c22-15-6-4-8-17(12-15)30(27,28)23-13-20(26)24-16-7-3-5-14(11-16)21-25-18-9-1-2-10-19(18)29-21/h1-12,23H,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUUNMTTWXUFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2604533.png)

![2-[[1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2604535.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)